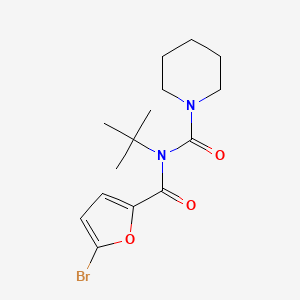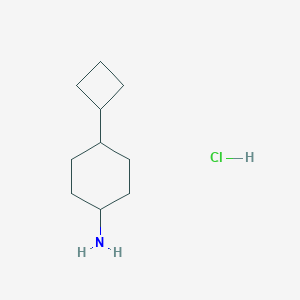![molecular formula C24H23N3O4S B2751884 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-41-3](/img/no-structure.png)
7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Amines and Carcinogenic Mechanisms
Heterocyclic amines (HCAs), similar in structural complexity to the queried compound, have been extensively studied for their carcinogenic potential. Research demonstrates the formation of HCAs during the cooking of meat and fish, highlighting their genotoxicity and carcinogenicity in animal models. Studies utilizing advanced methodologies like accelerator mass spectrometry (AMS) have provided insights into the dosimetry of protein and DNA adduct formation by HCAs, revealing differences in metabolite profiles between humans and rodents. Such research emphasizes the need for understanding the human response to HCA exposure for better assessment of carcinogenic risk in dietary sources (Turteltaub et al., 1999).
Pharmacokinetic and Pharmacodynamic Studies
Compounds with quinazolinone structures have been subjects of pharmacokinetic and pharmacodynamic studies, particularly as inhibitors of enzymes like thymidylate synthase. Such studies are crucial for drug development, especially in the context of cancer therapy. Research on nonclassical antifolate inhibitors demonstrates the process of achieving cytotoxic plasma concentrations without acute toxicity, suggesting a pathway for developing therapeutic agents with minimized side effects (Rafi et al., 1995).
Environmental Exposure Assessments
Understanding environmental exposure to compounds similar to 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is critical, particularly in assessing the impact of xenobiotics derived from food processing. Studies aimed at characterizing the intake of heterocyclic amines, polycyclic aromatic hydrocarbons, and other potentially hazardous compounds through dietary assessments provide valuable data for public health policies. These studies, which also explore lifestyle factors influencing exposure levels, are pivotal for developing strategies to mitigate health risks associated with dietary exposure to xenobiotics (Zapico et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 4-bromo-1-butanol to form the intermediate, which is then reacted with 2-amino-3-chloro-5,8-dimethoxyquinazoline to form the final product.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridin-1-one", "4-bromo-1-butanol", "2-amino-3-chloro-5,8-dimethoxyquinazoline", "Sulfur", "1,3-dioxolane", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 4-bromo-1-butanol in the presence of sodium hydroxide and ethanol to form the intermediate 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-ol.", "Step 2: Treatment of the intermediate with hydrochloric acid and diethyl ether to form the hydrochloride salt of the intermediate.", "Step 3: Reaction of the hydrochloride salt of the intermediate with 2-amino-3-chloro-5,8-dimethoxyquinazoline in the presence of sulfur and 1,3-dioxolane to form the final product, 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS RN |
688054-41-3 |
Molecular Formula |
C24H23N3O4S |
Molecular Weight |
449.53 |
IUPAC Name |
7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H23N3O4S/c28-22(26-11-8-17(9-12-26)16-5-2-1-3-6-16)7-4-10-27-23(29)18-13-20-21(31-15-30-20)14-19(18)25-24(27)32/h1-3,5-6,8,13-14H,4,7,9-12,15H2,(H,25,32) |
InChI Key |
KCGOMWQWUAJJLG-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)
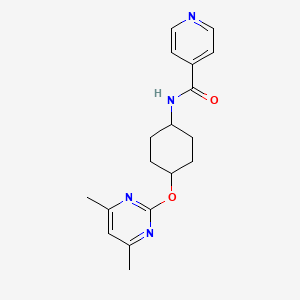
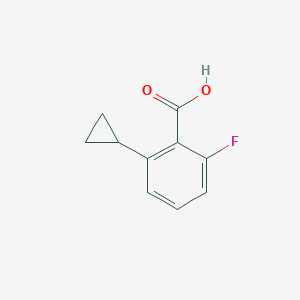
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)
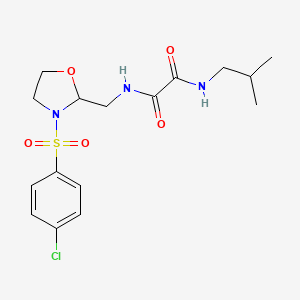
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)

![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)
